![molecular formula C19H16FN5OS B2474743 N-(6-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide CAS No. 1013808-61-1](/img/structure/B2474743.png)
N-(6-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups including a pyrazole, a benzothiazole, and a pyridine. These groups are common in many pharmaceuticals and could potentially have biological activity .
Synthesis Analysis
While the exact synthesis of this compound isn’t available, similar compounds are often synthesized through multi-step reactions involving coupling reactions, substitutions, and cyclizations .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups in space. Techniques like NMR and X-ray crystallography can be used to determine the exact structure .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. For example, the pyrazole could potentially act as a nucleophile in certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties such as solubility, melting point, and stability would depend on the exact structure and the functional groups present .Scientific Research Applications
Antitumor Activity
Compounds with structures related to N-(6-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide have been investigated for their anticancer properties. For instance, fluoro-substituted benzopyrans, which share a common fluorobenzo group, have shown anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations compared to reference drugs like 5-fluorodeoxyuridine (Hammam et al., 2005).
Antimicrobial and Antitubercular Agents
Thiazole and pyrazole derivatives have been synthesized for their potential use as antimicrobial and antitubercular agents. Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, for example, showed promising activity against Mycobacterium tuberculosis with significant inhibition at low cytotoxic concentrations (Jeankumar et al., 2013).
Novel Antipsychotic Agents
Research into this compound related structures has also extended to the development of potential antipsychotic medications. Certain 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols have been explored for their antipsychotic-like profiles in behavioral tests without interacting with dopamine receptors, highlighting a novel mechanism of action (Wise et al., 1987).
Environmental Remediation
Compounds structurally related to this compound have been applied in environmental science, particularly for the removal of heavy metals from industrial wastes. N2,N6-di(thiazol-2-yl)pyridine-2,6-dicarboxamide derivatives, for example, have demonstrated efficacy in adsorbing Zn2+ and Cd2+ ions, suggesting potential for remediation efforts (Zargoosh et al., 2015).
Mechanism of Action
Target of Action
The primary target of this compound is related to the treatment of tuberculosis . Benzothiazole derivatives have been found to have potent anti-tubercular activity, with a particular focus on the target DprE1 .
Mode of Action
The compound interacts with its target, potentially inhibiting the function of the DprE1 enzyme . This interaction could lead to the disruption of essential processes in the Mycobacterium tuberculosis bacterium, thereby exerting its anti-tubercular effects .
Biochemical Pathways
Given its potential target, it is likely that it interferes with the biochemical pathways essential for the survival and replication of mycobacterium tuberculosis .
Pharmacokinetics
The compound’s structure suggests that it may have suitable properties for drug development .
Result of Action
The result of the compound’s action is likely the inhibition of Mycobacterium tuberculosis growth, contributing to its anti-tubercular activity . The exact molecular and cellular effects would depend on the specific interactions between the compound and its target within the bacterial cells .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-(pyridin-3-ylmethyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN5OS/c1-12-8-16(23-24(12)2)18(26)25(11-13-4-3-7-21-10-13)19-22-15-6-5-14(20)9-17(15)27-19/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCZHGSWREKCYGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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